Product packaging for Methyl 6-bromo-3-hydroxypicolinate(Cat. No.:CAS No. 321601-48-3)

Methyl 6-bromo-3-hydroxypicolinate

Cat. No.: B1358371
CAS No.: 321601-48-3
M. Wt: 232.03 g/mol
InChI Key: UGFPNFKMYRHGBG-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-hydroxypicolinate is a useful research compound. Its molecular formula is C7H6BrNO3 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNO3 B1358371 Methyl 6-bromo-3-hydroxypicolinate CAS No. 321601-48-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-bromo-3-hydroxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7(11)6-4(10)2-3-5(8)9-6/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFPNFKMYRHGBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623252
Record name Methyl 6-bromo-3-hydroxypyridine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321601-48-3
Record name Methyl 6-bromo-3-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-bromo-3-hydroxypyridine-2-carboxylate
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Applications As a Synthetic Building Block in Complex Molecule Synthesis

Agrochemical Research

The 3-hydroxypyridine (B118123) core of Methyl 6-bromo-3-hydroxypicolinate is a structural motif found in some biologically active compounds. A notable example is Nikkomycin Z, a potent fungicide, which contains a 3-hydroxypyridine moiety. nih.govresearchgate.net This suggests that derivatives of this compound could be explored as potential new agrochemicals. By modifying the substituents on the pyridine (B92270) ring, particularly at the 6-position via cross-coupling reactions, it may be possible to develop novel fungicides, herbicides, or insecticides.

Material Science Research

The application of this compound derivatives in material science is a less explored but promising area. The rigid, aromatic nature of the pyridine ring, combined with the potential for introducing various functional groups, makes it an interesting candidate for the synthesis of novel organic materials. For example, derivatives of this compound could potentially be used as building blocks for the creation of functional polymers, organic light-emitting diodes (OLEDs), or other advanced materials. The development of a multi-photon labile protecting group for thiols based on a 6-bromo-7-hydroxy-3-methylcoumarin structure highlights the potential for bromo-hydroxy-aromatic systems in the creation of photoactive materials. nih.gov

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR spectroscopy of Methyl 6-bromo-3-hydroxypicolinate provides crucial information about the number, environment, and connectivity of hydrogen atoms in the molecule. In a deuterated chloroform (CDCl₃) solvent, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons, the methyl ester protons, and the hydroxyl proton.

A patent document provides the following ¹H NMR data recorded at 400 MHz in CDCl₃: a singlet at 10.67 ppm corresponding to the hydroxyl proton (1H), a triplet at 7.54 ppm with a coupling constant (J) of 8.0 Hz for one of the aromatic protons (1H), a doublet at 7.24 ppm with a J value of 4.0 Hz for the other aromatic proton (1H), and a singlet at 4.02 ppm attributed to the three protons of the methyl ester group (3H) googleapis.com. Another source reports similar findings, with a singlet for the hydroxyl proton at 10.71 ppm, a doublet at 7.58 ppm (J = 8.8 Hz, 1H), a doublet at 7.31 ppm (J = 8.8 Hz, 1H), and a singlet for the methyl protons at 4.07 ppm soton.ac.uk.

Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Number of Protons Assignment Reference
10.67 s - 1H OH googleapis.com
7.54 t 8.0 1H Ar-H googleapis.com
7.24 d 4.0 1H Ar-H googleapis.com
4.02 s - 3H OCH₃ googleapis.com
10.71 s - 1H OH soton.ac.uk
7.58 d 8.8 1H Ar-H soton.ac.uk
7.31 d 8.8 1H Ar-H soton.ac.uk
4.07 s - 3H OCH₃ soton.ac.uk

Currently, there is no specific information available in the searched literature regarding the application of two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) for the structural elucidation of this compound. These techniques would be invaluable in confirming the proton-proton and proton-carbon correlations, thus solidifying the structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.

While specific high-resolution mass spectrometry (HRMS) data with detailed fragmentation analysis is not available in the searched literature, a patent document reports a mass spectrometry (MS) result showing a molecular ion peak (M+H)⁺ at m/z 232/234, which is consistent with the presence of the bromine atom and its isotopic pattern googleapis.com. The calculated molecular weight of this compound (C₇H₆BrNO₃) is approximately 232.03 g/mol . HRMS would provide the exact mass, allowing for the unambiguous determination of the molecular formula.

Ion m/z (Observed) Isotopic Pattern Reference
[M+H]⁺ 232/234 Consistent with Bromine googleapis.com

There is currently no specific information available in the searched literature regarding the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). This technique would be useful for the separation of the compound from a mixture and its subsequent detection and identification by mass spectrometry, which is particularly relevant in the context of reaction monitoring and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expected Gas Chromatographic Behavior:

The retention time (RT) of this compound in a GC system would depend on factors such as the column's stationary phase, temperature program, and carrier gas flow rate. Given its molecular weight and polarity arising from the hydroxyl and ester functional groups, it is expected to be less volatile than simpler pyridine (B92270) derivatives. Derivatization of the hydroxyl group, for instance, through silylation, could be employed to increase its volatility and improve peak shape.

Predicted Mass Spectrometric Fragmentation:

Upon entering the mass spectrometer, molecules are ionized, typically by electron impact (EI), leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. For this compound (molar mass: 232.03 g/mol ), the molecular ion peak [M]+• would be expected at m/z 231 and 233 with approximately equal intensity, which is characteristic of a compound containing one bromine atom due to the natural isotopic abundance of 79Br and 81Br.

Key fragmentation pathways would likely involve:

Loss of the methoxy group (-OCH3): Resulting in a fragment ion at m/z 200/202.

Loss of the entire ester group (-COOCH3): Leading to a fragment at m/z 172/174.

Decarbonylation (loss of CO): From the ester group, which could lead to subsequent rearrangements.

Cleavage of the pyridine ring: A common fragmentation pattern for pyridine derivatives, which can result in a variety of smaller, characteristic ions.

Table 1: Predicted GC-MS Fragmentation Data for this compound

Predicted Fragment Ionm/z (mass-to-charge ratio)Possible Interpretation
[M]+•231/233Molecular ion
[M - OCH3]+200/202Loss of a methoxy radical
[M - COOCH3]+172/174Loss of the methyl ester group
[C5H2BrN]+•158/160Fragment from pyridine ring cleavage

Note: This table is based on theoretical predictions and common fragmentation patterns of related compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While an experimental IR spectrum for this compound is not available, the expected absorption bands can be predicted based on its molecular structure.

The key functional groups in this compound are a hydroxyl group (-OH), a methyl ester group (-COOCH3), a pyridine ring, and a carbon-bromine bond (C-Br).

Expected IR Absorption Bands:

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm-1, characteristic of the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are anticipated around 3000-3100 cm-1. Aliphatic C-H stretching from the methyl group of the ester will appear just below 3000 cm-1.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the ester is expected in the range of 1700-1730 cm-1.

C=C and C=N Stretching: Aromatic ring stretching vibrations (both C=C and C=N) of the pyridine ring will likely produce several bands in the 1400-1600 cm-1 region.

C-O Stretching: The C-O stretching of the ester group will likely show a strong band between 1200-1300 cm-1.

C-Br Stretching: The carbon-bromine bond is expected to show a characteristic absorption in the fingerprint region, typically between 500-650 cm-1.

Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm-1)Description of Vibration
Hydroxyl (-OH)3200-3600 (broad)O-H stretch
Aromatic C-H3000-3100C-H stretch (pyridine ring)
Aliphatic C-H2850-2960C-H stretch (methyl group)
Carbonyl (C=O)1700-1730 (strong)C=O stretch (ester)
Aromatic Ring1400-1600C=C and C=N stretch
Ester C-O1200-1300C-O stretch
Carbon-Bromine (C-Br)500-650C-Br stretch

Note: The values in this table are approximate and based on typical ranges for the respective functional groups.

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Related Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself has not been reported, the analysis of closely related compounds provides valuable insights into the expected solid-state conformation.

For instance, the crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine, a similar substituted pyridine, has been determined. In this related compound, the molecules are linked in the crystal lattice via O-H···N hydrogen bonds, forming chains. These chains are further connected by C-H···Br interactions, creating a two-dimensional network.

Expected Crystal Structure Features:

Based on the structure of its analogs, it is highly probable that the crystal structure of this compound would also be significantly influenced by intermolecular hydrogen bonding involving the hydroxyl group and the pyridine nitrogen atom. The planarity of the pyridine ring would be a dominant feature, with the substituents (bromo, hydroxyl, and methyl ester groups) lying close to this plane. The packing of the molecules in the crystal lattice would likely be governed by a combination of hydrogen bonding, dipole-dipole interactions, and van der Waals forces to achieve a thermodynamically stable arrangement.

Table 3: Crystallographic Data for the Related Compound 2-Bromo-3-hydroxy-6-methylpyridine

ParameterValue
Chemical FormulaC6H6BrNO
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)11.4484 (19)
b (Å)9.0914 (15)
c (Å)13.230 (2)
R-factor0.025

Note: This data is for a structurally related compound and serves as a reference for the potential solid-state characteristics of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's electronic structure.

For aromatic and heteroaromatic compounds like this compound, the primary electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions.

Expected UV-Vis Absorption:

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are generally high-intensity absorptions. For substituted pyridines, these transitions often result in strong absorption bands in the 200-300 nm range. The presence of substituents like the bromo, hydroxyl, and ester groups can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax values compared to unsubstituted pyridine.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These are typically of lower intensity and can sometimes be obscured by the stronger π → π* absorptions.

Theoretical studies on related brominated pyridines and experimental data for picolinic acids suggest that this compound would exhibit characteristic absorption bands in the UV region. The exact λmax values would be influenced by the solvent used for the analysis due to solvatochromic effects.

Table 4: Expected UV-Vis Absorption Data for this compound

Type of TransitionExpected λmax Range (nm)Molar Absorptivity (ε)
π → π200 - 300High
n → π> 280Low

Note: This table presents a generalized prediction based on the electronic structure of the compound and data from similar molecules. Specific λmax values require experimental determination.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable method for investigating the electronic structure and properties of molecules like Methyl 6-bromo-3-hydroxypicolinate. By approximating the many-body electronic Schrödinger equation with functionals of the electron density, DFT provides a balance between computational cost and accuracy.

DFT calculations can elucidate the electronic landscape of this compound, identifying the distribution of electron density and the energies and shapes of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and electronic transitions.

Theoretical chemistry plays a crucial role in mapping the reaction pathways involving this compound. For instance, in the synthesis of more complex molecules, this compound can undergo various transformations, such as cross-coupling reactions. soton.ac.uk DFT calculations can model the potential energy surface of these reactions, identifying the structures of transition states and intermediates. soton.ac.uk This allows for the determination of activation energies and reaction kinetics, providing a deeper understanding of the underlying reaction mechanisms.

One example of its application is in the Sonogashira cross-coupling reaction, where this compound can be coupled with a terminal alkyne. soton.ac.uk Computational analysis of this reaction would involve modeling the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle, providing insights into the role of the palladium catalyst and ligands.

DFT and other quantum chemical methods can predict various spectroscopic properties of this compound with a reasonable degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predictions are based on the calculated magnetic shielding tensors for each nucleus, which are highly sensitive to the local electronic environment.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared (IR) spectrum. This allows for the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the stretching frequencies of the C=O, O-H, and C-Br bonds.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, typically from occupied to unoccupied molecular orbitals. In some studies, UV spectroscopy has been used to quantitatively monitor reactions involving related compounds. soton.ac.uk

Molecular Dynamics Simulations and Conformational Analysis

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into the conformational flexibility and intermolecular interactions of this compound.

In the context of drug design, MD simulations have been employed for systems containing derivatives of this picolinate (B1231196). soton.ac.uk For instance, simulations using force fields like Amber99sb and the general amber force field (GAFF) can be performed to study the conformational landscape of the molecule in different environments, such as in solution or when bound to a protein. soton.ac.uk These simulations can reveal the preferred conformations of the molecule and the dynamics of its interactions with surrounding solvent molecules or amino acid residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies can be instrumental in predicting their therapeutic potential and guiding the design of more potent analogs.

Although specific QSAR models for derivatives of this particular compound are not detailed in the provided search results, the general methodology involves:

Data Collection: Assembling a dataset of compounds with known biological activities.

Descriptor Calculation: Calculating a variety of molecular descriptors that quantify different aspects of the chemical structure (e.g., electronic, steric, and hydrophobic properties).

Model Development: Using statistical methods to build a regression or classification model that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

Such models could be used to predict the activity of new, unsynthesized derivatives of this compound, prioritizing the most promising candidates for synthesis and experimental testing.

Ligand-Protein Docking Studies for Drug Discovery

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

Derivatives of this compound have been investigated as potential inhibitors of enzymes like human acetylcholinesterase (hAChE), a key target in the treatment of Alzheimer's disease and in the context of nerve agent poisoning. soton.ac.uk In silico docking studies, using software packages like Maestro LigPrep and the OPLS_2005 force field, have been performed to model the binding of these derivatives to the active site of hAChE. soton.ac.uk

These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein. soton.ac.uk For example, the pyridine (B92270) ring of the picolinate scaffold can engage in π-π stacking interactions with aromatic residues like tryptophan in the active site gorge of hAChE. soton.ac.uk The insights gained from these docking studies are invaluable for the rational design of more potent and selective inhibitors.

Compound List

Compound Name
This compound
Methyl 3-hydroxypyridine-2-carboxylate
Acetylthiocholine
Acetylcholine

Advanced Research Perspectives and Future Directions

Exploration of Novel Catalytic Reactions for Selective Transformations

The bromine atom on the pyridine (B92270) ring of methyl 6-bromo-3-hydroxypicolinate serves as a versatile handle for a variety of catalytic cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, are well-established for their ability to form new carbon-carbon bonds with high efficiency. acs.orgchemrxiv.orgacs.org

Current research is pushing the boundaries of this field by exploring novel catalytic systems. Dual-catalytic approaches, for instance, employing a combination of nickel and cobalt catalysts, have shown promise in facilitating challenging cross-electrophile couplings, even with difficult substrates like pyridyl halides. nih.gov Another area of innovation is the development of multimetallic catalysis, where two different metal catalysts selectively activate different electrophiles, enabling cross-Ullman reactions that were previously challenging. nih.gov Furthermore, the development of catalytic asymmetric cross-coupling reactions, using chiral ligands to control stereochemistry, is a significant area of interest for producing enantiomerically enriched compounds. organic-chemistry.org

Design and Synthesis of New Derivatives with Enhanced Biological Activities

The inherent structural features of the hydroxypicolinate scaffold make it an attractive starting point for the design of new biologically active molecules. By systematically modifying the core structure of this compound, researchers aim to develop novel derivatives with enhanced therapeutic potential. This process, known as structure-activity relationship (SAR) studies, is crucial in drug discovery. nih.gov

For example, the synthesis of aminopicolinic acid derivatives has been pursued for their potential as ligands for transition metals, which play vital roles in many biological processes. umsl.edu Fragment-based drug design is another powerful strategy being employed, where small molecular fragments are used to build up more complex and potent inhibitors of specific biological targets, such as protein kinases. nih.gov The overarching goal is to generate libraries of diverse compounds that can be screened for a wide range of biological activities, from anticancer to antimicrobial properties. nih.govresearchgate.net

Investigation of this compound in Materials Science

The unique electronic and coordination properties of pyridine-based ligands, such as those derived from this compound, make them valuable components in the field of materials science. The nitrogen atom of the pyridine ring and the adjacent hydroxyl group can act as a bidentate chelating ligand, readily forming stable complexes with a variety of metal ions. rsc.orgmdpi.com

These metal complexes can exhibit interesting photophysical and electronic properties, making them suitable for applications in areas such as dye-sensitized solar cells and organic light-emitting diodes (OLEDs). acs.org The ability of hydroxypyridine ligands to participate in hydrogen bonding also opens up possibilities in the design of supramolecular assemblies and functional materials where the arrangement of molecules dictates the material's properties. mdpi.comresearchgate.net Furthermore, terpyridine-based ligands, which can be synthesized from picolinate (B1231196) precursors, are extensively used in the creation of complex coordination polymers and metallo-supramolecular architectures. mdpi.com

Application in Chemical Biology and Proteomics

Bioorthogonal chemistry, a field that involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers exciting new avenues for the application of this compound. acs.orgwikipedia.orgnih.gov The functional groups on this compound can be modified to incorporate "chemical reporters" that can be selectively labeled with probes. wikipedia.org

For instance, the bromine atom could potentially be used in bioorthogonal ligation reactions. acs.org This would allow for the specific labeling and tracking of biomolecules in real-time within a cellular environment. Such tools are invaluable for studying complex biological processes, such as protein function and localization, a key aspect of proteomics. The development of fluorogenic bioorthogonal reactions, where the reaction itself generates a fluorescent signal, is a particularly promising area. nih.gov

Multi-component Reactions Incorporating the Bromopicolinate Scaffold

Multi-component reactions (MCRs) represent a powerful strategy for rapidly generating molecular complexity from simple starting materials. jocpr.comorganic-chemistry.orgdovepress.comresearchgate.netrsc.org The integration of the this compound scaffold into MCRs opens the door to the efficient synthesis of a vast array of novel and diverse heterocyclic compounds. nih.gov

By designing MCRs that utilize the unique reactivity of the bromopicolinate core, chemists can access complex molecular architectures in a single synthetic operation. nih.govnih.gov This approach is particularly valuable in diversity-oriented synthesis, where the goal is to create large libraries of structurally diverse molecules for high-throughput screening in drug discovery and materials science. jocpr.comnih.gov The ability to systematically vary the inputs of an MCR allows for the fine-tuning of the properties of the resulting products, accelerating the discovery of new functional molecules. dovepress.comnih.gov

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Methyl 6-bromo-3-hydroxypicolinate to ensure regioselective bromination and esterification?

  • Methodology :

  • Reagent Selection : Use methylsulfonyl chloride or analogous electrophiles to activate the pyridine ring for bromination. For esterification, methyl esters are typically formed via reaction with methanol under acidic or basic conditions.
  • Temperature Control : Maintain reaction temperatures between 0°C (for sensitive intermediates) and 120°C (for prolonged heating in solvents like DMF) to avoid side reactions.
  • Purification : Employ flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) to isolate the product from unreacted starting materials or byproducts like over-brominated isomers .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., bromine-induced deshielding of adjacent protons).
  • Mass Spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : If single crystals are obtainable, use software like ORTEP-3 to refine structural parameters and confirm bond angles/distances .

Q. What are common side reactions encountered during synthesis, and how can they be minimized?

  • Methodology :

  • Byproduct Formation : Over-bromination or ester hydrolysis may occur. Mitigate via stoichiometric control of brominating agents (e.g., NBS) and anhydrous conditions.
  • Purification : Flash chromatography (hexane/EtOAc) or recrystallization (using ethanol/water mixtures) can separate side products. Monitor reaction progress via TLC .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Model the electron density around the bromine atom to predict sites for nucleophilic attack (e.g., C6 vs. C3 positions).
  • Docking Studies : Compare reactivity with structural analogs (e.g., Methyl 6-chloro-3-trifluoromethylpicolinate) to identify steric/electronic influences .

Q. What strategies can resolve conflicting data between theoretical and experimental NMR chemical shifts?

  • Methodology :

  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
  • DFT Refinement : Optimize computational models using software like Gaussian, incorporating solvent parameters and relativistic effects for bromine.
  • Cross-Validation : Compare with X-ray data (e.g., bond lengths from ORTEP-3) to validate NMR assignments .

Q. How does the steric and electronic environment of the hydroxyl group influence the compound’s stability and reactivity?

  • Methodology :

  • pH-Dependent Studies : Evaluate stability under acidic/basic conditions via HPLC or 1H^1H NMR (e.g., hydroxyl deprotonation leading to ester hydrolysis).
  • Kinetic Analysis : Measure reaction rates with nucleophiles (e.g., amines) to assess electronic effects of the hydroxyl group on bromine displacement .

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